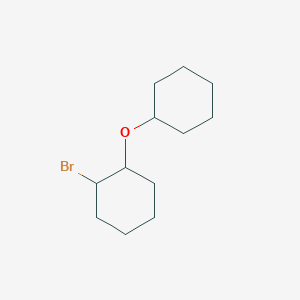
1-Bromo-2-(cyclohexyloxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclohexyloxy)cyclohexane is an organic compound characterized by a bromine atom and a cyclohexyloxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclohexyloxy)cyclohexane can be synthesized through the nucleophilic substitution reaction of 1-bromo-2-cyclohexanol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(cyclohexyloxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The cyclohexyloxy group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, or other strong bases.
Elimination Reactions: Potassium tert-butoxide or sodium ethoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted cyclohexanes.
Elimination: Formation of cyclohexenes.
Oxidation: Formation of cyclohexanones.
Reduction: Formation of cyclohexanols.
Scientific Research Applications
1-Bromo-2-(cyclohexyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclohexyloxy)cyclohexane involves its interaction with nucleophiles and bases, leading to substitution or elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparison with Similar Compounds
1-Bromo-2-(cyclohexyloxy)cyclohexane can be compared with other similar compounds such as:
1-Bromo-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of a cyclohexyloxy group.
1-Bromo-2-fluorocyclohexane: Contains a fluorine atom instead of a cyclohexyloxy group.
1-Bromo-2-propylcyclohexane: Has a propyl group instead of a cyclohexyloxy group.
Uniqueness: The presence of the cyclohexyloxy group in this compound imparts unique steric and electronic properties, making it distinct from other brominated cyclohexane derivatives.
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-bromo-2-cyclohexyloxycyclohexane |
InChI |
InChI=1S/C12H21BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12H,1-9H2 |
InChI Key |
NYJUBASFQIRYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2CCCCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



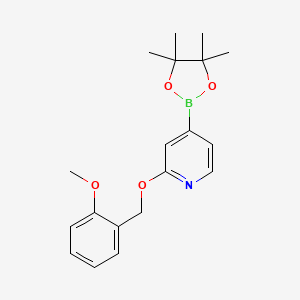
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
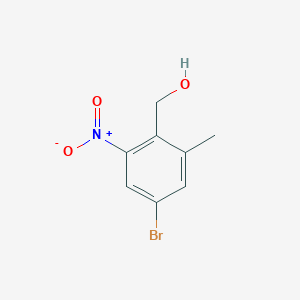
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
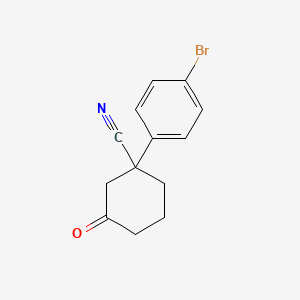
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)

![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)

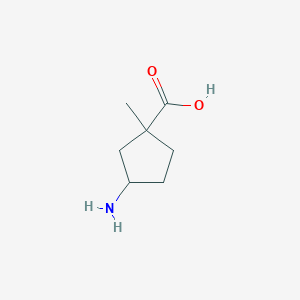

![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)
